molecular formula C6H5BrN2O3 B021399 2-Bromo-3-methoxy-6-nitropyridine CAS No. 76066-07-4

2-Bromo-3-methoxy-6-nitropyridine

Cat. No. B021399
CAS RN: 76066-07-4
M. Wt: 233.02 g/mol
InChI Key: ZKEAOLVGPKCNCT-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxy-6-nitropyridine is a chemical compound with the CAS Number: 76066-07-4 and a linear formula of C6H5BrN2O3 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methoxy-6-nitropyridine is represented by the InChI Code: 1S/C6H5BrN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 . The molecular weight of this compound is 233.02 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-3-methoxy-6-nitropyridine are not available, it’s worth noting that similar compounds are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

2-Bromo-3-methoxy-6-nitropyridine is a solid at room temperature . It has a molecular weight of 233.02 . The compound has an InChI Code of 1S/C6H5BrN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 .

Scientific Research Applications

Chemical Synthesis

2-Bromo-3-methoxy-6-nitropyridine is often used as a starting material in various chemical reactions due to its unique structure and reactivity . It can participate in a variety of chemical transformations, making it a versatile compound in synthetic chemistry .

Preparation of Biaryls

This compound has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . This reaction is a key step in the synthesis of many biologically active compounds .

Synthesis of Nitropyridines

2-Bromo-3-methoxy-6-nitropyridine can be used in the synthesis of nitropyridines . Nitropyridines are important intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals .

Synthesis of 2-Substituted-5-Nitropyridines

From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized . These compounds have a wide range of applications in medicinal chemistry .

Substitution Reactions

3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . This allows for the synthesis of a series of 4-substituted-2-alkylamino-5-nitropyridines .

Pharmaceutical Intermediate

2-Bromo-3-methoxy-6-nitropyridine is used as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs .

Safety And Hazards

The safety information for 2-Bromo-3-methoxy-6-nitropyridine indicates that it has the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

2-bromo-3-methoxy-6-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEAOLVGPKCNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507098
Record name 2-Bromo-3-methoxy-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methoxy-6-nitropyridine

CAS RN

76066-07-4
Record name 2-Bromo-3-methoxy-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 500 mL round bottomed flask fitted with a Teflon stir bar and a thermometer was added 90 mL of concentrated sulphuric acid and 37.6 g of 2-bromo-3-methoxypyridine (200 mmol). The flask was warmed in an oil bath to 60° C. Added slowly over 1h 16.5 mL (350 mmol) of fuming nitric acid (90%, d=1.50). Maintain the temperature between 60 and 70° during the addition. Stir at 60° for 3h after the addition was complete, then at room temperature overnight. By TLC (70/30 hex/EtOAc) is consumed. The product mixture was poured into 600 mL of ice/water, from which the product precipitated. This material was filtered, washed with 3×200 mL of cold water and then 100 mL of saturated sodium bicarbonate. After drying in the filter funnel in a stream of air, the remaining water was removed under reduced pressure, to give 16.5 g of a solid. H NMR (400 MHz, CDCl3): δ 8.27(d, J=8 Hz,1H); 6.32(d, J=8 Hz,1H); 4.06(s, 3H).
[Compound]
Name
Teflon
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0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1h
Quantity
16.5 mL
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reactant
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0 (± 1) mol
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[Compound]
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3h
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0 (± 1) mol
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37.6 g
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reactant
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Quantity
90 mL
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Synthesis routes and methods II

Procedure details

83 mL of conc. sulfuric acid was cooled down to −5° C., and 83 mL of 90% nitric acid was carefully added thereto. Subsequently, 20.69 g (corresponding to 110.04 mmol) of 2-bromo-3-methoxypyridine was carefully added thereto. After the reaction mixture was stirred in an ice bath for 5 minutes, the mixture was stirred at room temperature for 10 minutes, and then was heated to 55° C. and further stirred for an hour. After the reaction solution was cooled to room temperature, the reaction solution was poured little by little into crushed ice to generate precipitates. The precipitates were filtered and washed with water, and then dried over phosphorous pentoxide under reduced pressure, to obtain 17.41 g (corresponding to 74.71 mmol) of 2-bromo-3-methoxy-6-nitropyridine (FIG. 5, Step 2).
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
83 mL
Type
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Reaction Step Two
Quantity
20.69 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-3-methoxypyridine (7.0 g, 37 mmol) in H2SO4 (70 mL) was added fuming HNO3 (2.4 ml, 37 mmol) dropwise at 0° C. under N2 atmosphere. The mixture was stirred at 60° C. for 2 hours. After cooling to room temperature, the mixture was quenched with water (100 mL). The insoluble solid was collected by filtration and washed with water (100 mL). The solid was dissolved in ethyl acetate (100 mL) and basified to pH to 8 with saturated aqueous NaHCO3. The aqueous layer was extracted with ethyl acetate (150×3 mL). The combined organics layers were washed with brine, dried over anhydrous Na2SO4, evaporated in vacuo and purified by chromatography on silica gel (10% ethyl acetate in petroleum ether) to give 2-bromo-3-methoxy-6-nitropyridine (5.0 g, 55%). 1H-NMR (300 MHz, CDCl3) δ 8.27 (d, J=8.7, 1H), 7.32 (d, J=8.7, 1H), 4.06 (s, 3H).
Quantity
7 g
Type
reactant
Reaction Step One
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Quantity
2.4 mL
Type
reactant
Reaction Step One
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Quantity
70 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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